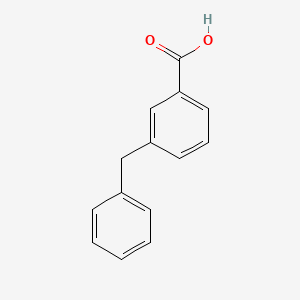

3-benzylbenzoic Acid

CAS No.: 620-54-2

Cat. No.: VC7172729

Molecular Formula: C14H12O2

Molecular Weight: 212.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620-54-2 |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.248 |

| IUPAC Name | 3-benzylbenzoic acid |

| Standard InChI | InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) |

| Standard InChI Key | WHUFYYNKCXXKSU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3-Benzoylbenzoic acid consists of a benzoic acid backbone substituted at the third carbon with a benzoyl group (-). This configuration creates a conjugated system that influences its electronic absorption spectrum and reactivity. X-ray crystallography studies reveal a planar arrangement between the benzoyl and carboxylic acid groups, facilitating π-π stacking interactions in solid-state structures .

Thermodynamic and Spectroscopic Data

Critical physicochemical parameters include:

The compound’s UV-Vis spectrum shows strong absorption at () due to the conjugated aromatic system .

Synthetic Methodologies

Ionic Liquid-Catalyzed Acylation

The patent CN103896756A details an optimized synthesis using benzene and phthalic anhydride in the presence of chloroaluminate ionic liquids (e.g., [Emim]Cl-2.5AlCl):

Reaction Conditions:

-

Molar ratio (benzene:ionic liquid:phthalic anhydride) = 3–20:1–4:1

-

Temperature: 30–60°C

-

Reaction time: 3–9 hours

-

Yield: 91.2–93.4% after multi-stage extraction

Mechanistic Insight:

The ionic liquid acts as both catalyst and solvent, stabilizing the acylium ion intermediate () through charge-delocalized interactions. This dual role enhances reaction efficiency compared to traditional AlCl-mediated Friedel-Crafts acylations .

Biological Applications and Antimicrobial Activity

RNA Polymerase Inhibition

Structural analogs of 3-benzoylbenzoic acid demonstrate potent inhibition of bacterial RNA polymerase (RNAP) by mimicking σ factor binding domains. In Staphylococcus epidermidis, derivative 4b (bearing a nitro group at the benzoyl para position) achieves a minimum inhibitory concentration (MIC) of 0.5 μg/mL, equivalent to vancomycin’s efficacy .

Mode of Action:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume